Cas no 701-07-5 (1-bromo-2-(propan-2-yloxy)benzene)

1-bromo-2-(propan-2-yloxy)benzene structure
701-07-5 structure
Product name:1-bromo-2-(propan-2-yloxy)benzene
CAS No:701-07-5
MF:C9H11BrO
MW:215.087042093277
MDL:MFCD00070759
CID:82991
PubChem ID:21925427

1-bromo-2-(propan-2-yloxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-(2'-Bromophenoxy)propane
    • 1-Bromo-2-isopropoxybenzene
    • 1-bromo-2-propan-2-yloxybenzene
    • o-Bromoisopropoxybenzene
    • 2-(2-Bromophenoxy)propane
    • 1-bromo-2-(propan-2-yloxy)benzene
    • 1-Bromo-2-(isopropoxy)benzene
    • 2-BROMOPHENYL ISOPROPYL ETHER
    • 2-BROMOISOPROPOXYBENZENE
    • 1-Bromo-2-(1-methylethoxy)benzene
    • PubChem3828
    • 2-Isopropoxyphenyl bromide
    • 2-iso-propyloxybromobenzene
    • 2-Bromo-isopropyloxybenzene
    • o-Bromophenyl isopropyl ether
    • 1-bromo-2-isopropoxy-benzene
    • 2-ISOPROPOXYBROMOBENZENE
    • 1-br
    • MMORVPBHAHXAHH-UHFFFAOYSA-N
    • DTXSID60620223
    • I12061
    • PS-7943
    • Z54690481
    • AMY41452
    • MFCD00070759
    • AKOS000182249
    • A836776
    • 1-Bromo-2-[(propan-2-yl)oxy]benzene
    • 701-07-5
    • CS-W014904
    • SCHEMBL248866
    • 1-bromanyl-2-propan-2-yloxy-benzene
    • FT-0698867
    • SY051049
    • J-504398
    • EN300-105491
    • B3100
    • 1-BROMO-2-ISOPROPOXYBENZEN
    • DB-013486
    • MDL: MFCD00070759
    • Inchi: 1S/C9H11BrO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3
    • InChI Key: MMORVPBHAHXAHH-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C([H])=C([H])C([H])=C1OC([H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 213.99900
  • Monoisotopic Mass: 213.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • Tautomer Count: nothing
  • XLogP3: 3.7
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Multicolor liquid.
  • Density: 1.34
  • Melting Point: No data available
  • Boiling Point: 73°C/2mmHg(lit.)
  • Flash Point: 104.8±5.8 °C
  • Refractive Index: 1.5360-1.5400
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 9.23000
  • LogP: 3.23630
  • Solubility: Insoluble in water.

1-bromo-2-(propan-2-yloxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B58560-1g
2-(2-Bromophenoxy)propane
701-07-5 97%
1g
¥56.0 2022-04-28
Enamine
EN300-105491-0.1g
1-bromo-2-(propan-2-yloxy)benzene
701-07-5 95%
0.1g
$19.0 2023-10-28
TRC
B700738-100mg
2-(2'-Bromophenoxy)propane
701-07-5
100mg
$ 65.00 2022-06-06
Chemenu
CM254628-25g
2-(2'-Bromophenoxy)propane
701-07-5 95+%
25g
$133 2021-06-16
Alichem
A019146279-100g
2-(2'-Bromophenoxy)propane
701-07-5 97%
100g
$405.60 2023-09-01
Chemenu
CM254628-25g
2-(2'-Bromophenoxy)propane
701-07-5 95+%
25g
$133 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25688-25g
1-Bromo-2-isopropoxybenzene, 97%
701-07-5 97%
25g
¥2578.00 2023-03-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B840649-1g
2-(2'-Bromophenoxy)propane
701-07-5 98%
1g
67.50 2021-05-17
Enamine
EN300-105491-0.5g
1-bromo-2-(propan-2-yloxy)benzene
701-07-5 95%
0.5g
$19.0 2023-10-28
Chemenu
CM254628-100g
2-(2'-Bromophenoxy)propane
701-07-5 95+%
100g
$365 2022-06-10

Additional information on 1-bromo-2-(propan-2-yloxy)benzene

Introduction to 1-bromo-2-(propan-2-yloxy)benzene (CAS No. 701-07-5)

1-bromo-2-(propan-2-yloxy)benzene, with the chemical formula C₉H₁₁BrO₂, is a significant intermediate in synthetic organic chemistry and pharmaceutical research. This compound, identified by its CAS number 701-07-5, has garnered attention due to its versatile structural framework, which makes it a valuable building block in the development of various bioactive molecules. The presence of both a bromine substituent and an ethoxypropyl group on a benzene ring imparts unique reactivity, enabling diverse chemical transformations that are pivotal in medicinal chemistry.

The synthesis of 1-bromo-2-(propan-2-yloxy)benzene typically involves the bromination of 2-hydroxypropylbenzene followed by functional group manipulation. This approach leverages the reactivity of the hydroxyl group to introduce the propyl ether moiety, which is then followed by electrophilic aromatic substitution to incorporate the bromine atom. The precise regioselectivity achieved in this process is crucial, as it determines the efficiency of subsequent derivatization steps.

In recent years, 1-bromo-2-(propan-2-yloxy)benzene has been extensively explored in the context of drug discovery, particularly as a precursor for more complex pharmacophores. Its structural features make it an attractive candidate for designing molecules with potential therapeutic applications. For instance, the bromine atom can be readily displaced via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form biaryl structures that are prevalent in many drugs.

One notable area where 1-bromo-2-(propan-2-yloxy)benzene has found utility is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the 1-bromo-2-(propan-2-yloxy)benzene scaffold into kinase inhibitor designs, researchers can fine-tune the binding properties of their compounds to target specific kinases with high affinity. Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against certain kinases, highlighting its potential as a lead compound.

The ethoxypropyl group in 1-bromo-2-(propan-2-yloxy)benzene also contributes to its versatility. This side chain can serve as a handle for further functionalization, allowing chemists to introduce additional pharmacophoric elements or modify solubility and metabolic stability. For example, modifications at this position have been shown to influence both the potency and selectivity of kinase inhibitors derived from this scaffold.

Another emerging application of 1-bromo-2-(propan-2-yloxy)benzene is in materials science. The combination of aromatic and aliphatic moieties in its structure makes it a suitable candidate for designing polymers with tailored properties. Researchers have explored its use in creating conductive polymers and organic semiconductors, where its ability to undergo controlled polymerization and functionalization is highly beneficial.

The synthesis and handling of 1-bromo-2-(propan-2-yloxy)benzene require careful consideration of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and catalyst choice are critical factors that influence the outcome of synthetic transformations involving this compound. Advances in green chemistry have also prompted investigations into more sustainable methods for producing 1-bromo-2-(propan-2-yloxy)benzene, such as using biocatalysts or solvent-free conditions.

In conclusion, 1-bromo-2-(propan-2-yloxy)benzene (CAS No. 701-07-5) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical manipulations, making it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications for this compound, its importance in advancing chemical biology and drug discovery is expected to grow further.

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Amadis Chemical Company Limited
(CAS:701-07-5)1-bromo-2-(propan-2-yloxy)benzene
A836776
Purity:99%
Quantity:100g
Price ($):383.0